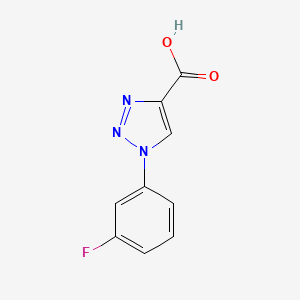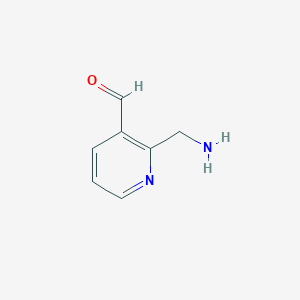
2-(Aminomethyl)-3-pyridinecarboxaldehyde
Overview
Description
2-(Aminomethyl)-3-pyridinecarboxaldehyde is an organic compound that features a pyridine ring substituted with an aminomethyl group at the 2-position and a formyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-pyridinecarboxaldehyde can be achieved through several methods. One common approach involves the reaction of 2-(aminomethyl)pyridine with a suitable formylating agent under controlled conditions. For instance, the reaction can be carried out using formic acid and formaldehyde in the presence of a catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 2-(Aminomethyl)-3-pyridinecarboxylic acid.
Reduction: 2-(Aminomethyl)-3-hydroxymethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-3-pyridinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific properties, such as nonlinear optical materials .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-pyridinecarboxaldehyde involves its interaction with various molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The formyl group can undergo chemical transformations that modulate the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the formyl group, making it less reactive in certain chemical transformations.
3-Pyridinecarboxaldehyde: Lacks the aminomethyl group, limiting its ability to form certain types of interactions and reactions.
2-(Aminomethyl)-5-hydroxy-1H-indole-3-carboxylic acid: Contains a different heterocyclic core, leading to distinct chemical and biological properties .
Uniqueness
2-(Aminomethyl)-3-pyridinecarboxaldehyde is unique due to the presence of both the aminomethyl and formyl groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-(aminomethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXBJEGARIYNDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652152 | |
| Record name | 2-(Aminomethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-08-7 | |
| Record name | 2-(Aminomethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline](/img/structure/B1437581.png)


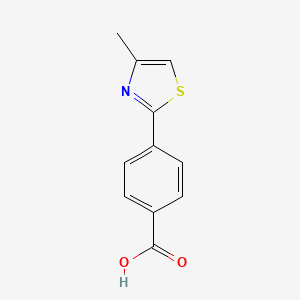
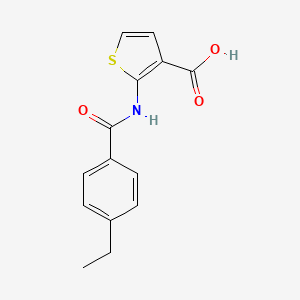
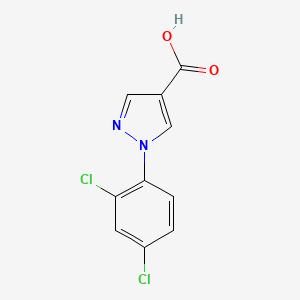

![N-[2-(Pentyloxy)benzyl]-1-ethanamine](/img/structure/B1437592.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1437593.png)
![3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1437594.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1437595.png)
